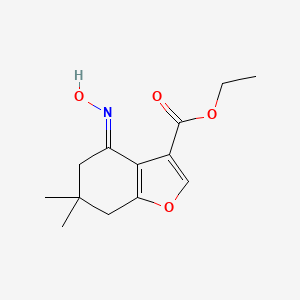
2-(Methylsulfanyl)quinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)quinoline-3-carbaldehyde is a useful research compound. Its molecular formula is C11H9NOS and its molecular weight is 203.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
In the realm of organic synthesis and medicinal chemistry, these quinoline derivatives have been explored for their potential in creating bioactive molecules. For instance, novel quinoline-3-carbaldehyde hydrazones, including analogs with modifications at the 2-position, have demonstrated significant in vitro cytotoxic properties against various human tumor cell lines. These findings suggest their potential as lead compounds in anticancer drug development (Korcz et al., 2018). Similarly, the introduction of functional groups to the quinoline nucleus has been shown to produce compounds with interesting optical properties, which could find applications in materials science as fluorescent dyes or in medicinal chemistry as imaging agents (Bogza et al., 2018).
Corrosion Inhibition
Quinoline derivatives have also been investigated for their corrosion inhibition properties. A study on novel quinoline derivatives revealed their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution, suggesting their utility in protecting industrial metal components (Lgaz et al., 2017). These inhibitors operate by adsorbing onto metal surfaces, thereby preventing corrosion through a mechanism supported by both experimental results and theoretical models.
Advanced Materials
The synthesis and characterization of quinoline derivatives have led to materials with promising applications. For example, the creation of 2-functionally substituted quinoline derivatives has demonstrated moderate to high fluorescence quantum yields, making them suitable for use as invisible ink dyes and in other applications requiring fluorescent materials (Bogza et al., 2018). Furthermore, the exploration of quinolinecarbaldehydes and their Schiff base derivatives has provided insights into their electrochemical and spectroscopic properties, indicating their potential in various chemical sensors and electronic devices (Wantulok et al., 2020).
Safety and Hazards
The safety information available indicates that “2-(Methylsulfanyl)quinoline-3-carbaldehyde” is potentially hazardous. The associated hazard statements are H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-methylsulfanylquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-14-11-9(7-13)6-8-4-2-3-5-10(8)12-11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVCVAVEXFRUFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C=C1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B2549331.png)

![1-(4-(((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2549333.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide](/img/structure/B2549334.png)

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide](/img/structure/B2549338.png)
![1-cyclopentyl-2-imino-8-methyl-5-oxo-N-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2549339.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2549341.png)
![(2R)-N~1~-(3,4-dimethylphenyl)-N~2~-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B2549342.png)
![4-Phenyl-N-[2-(prop-2-enoylamino)ethyl]cyclohexane-1-carboxamide](/img/structure/B2549343.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-phenylacetamide](/img/structure/B2549344.png)
![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2549346.png)
![(5-Methylisoxazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2549347.png)
![N-(2-chlorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2549350.png)
